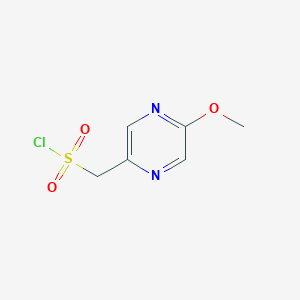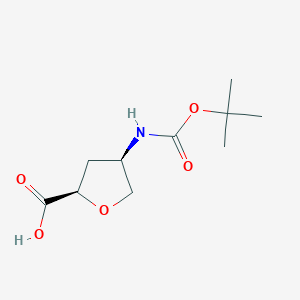
(5-Methoxypyrazin-2-YL)methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methoxypyrazin-2-YL)methanesulfonyl chloride is a chemical compound with the molecular formula C6H7ClN2O3S and a molecular weight of 222.65 g/mol . It is primarily used in research and development settings and is not intended for human or veterinary use . This compound is characterized by its pyrazine ring substituted with a methoxy group and a methanesulfonyl chloride group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
The synthesis of (5-Methoxypyrazin-2-YL)methanesulfonyl chloride typically involves the reaction of 5-methoxypyrazine with methanesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .
Analyse Chemischer Reaktionen
(5-Methoxypyrazin-2-YL)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines or alcohols, and oxidizing or reducing agents depending on the desired transformation .
Wissenschaftliche Forschungsanwendungen
(5-Methoxypyrazin-2-YL)methanesulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry: Researchers use this compound to develop new drugs and study their mechanisms of action.
Biological Studies: It is employed in the modification of biomolecules to study their functions and interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (5-Methoxypyrazin-2-YL)methanesulfonyl chloride involves its reactivity towards nucleophiles, which allows it to modify other molecules by forming sulfonamide or sulfonate linkages . This reactivity is exploited in various chemical transformations and biological studies to understand the interactions and functions of different molecules .
Vergleich Mit ähnlichen Verbindungen
(5-Methoxypyrazin-2-YL)methanesulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
Methanesulfonyl chloride: A simpler compound with similar reactivity but lacking the pyrazine ring.
Tosyl chloride: Another sulfonyl chloride derivative commonly used in organic synthesis, but with a toluene ring instead of a pyrazine ring.
Benzenesulfonyl chloride: Similar in reactivity but with a benzene ring, making it less specific for certain applications.
The uniqueness of this compound lies in its pyrazine ring, which can impart specific electronic and steric properties to the molecules it modifies .
Eigenschaften
CAS-Nummer |
1196146-01-6 |
|---|---|
Molekularformel |
C6H7ClN2O3S |
Molekulargewicht |
222.65 g/mol |
IUPAC-Name |
(5-methoxypyrazin-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H7ClN2O3S/c1-12-6-3-8-5(2-9-6)4-13(7,10)11/h2-3H,4H2,1H3 |
InChI-Schlüssel |
VDOSJFJIAPUJFX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(N=C1)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3E)-3,5-bis[(4-fluorophenyl)methylidene]-1-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl]piperidin-4-one](/img/structure/B14025255.png)

![3-Bromo-5H-pyrano[4,3-B]pyridin-8(7H)-one](/img/structure/B14025268.png)


![7-(2-Amino-6-fluorophenyl)-4-((2S,5R)-4-(3-chloropropanoyl)-2,5-dimethylpiperazin-1-YL)-1-(4,6-dicyclopropylpyrimidin-5-YL)-6-fluoropyrido[2,3-D]pyrimidin-2(1H)-one](/img/structure/B14025279.png)





![2-(((9H-Fluoren-9-YL)methoxy)carbonyl)-5-(tert-butoxycarbonyl)-6A-phenyloctahydropyrrolo[3,4-C]pyrrole-3A-carboxylic acid](/img/structure/B14025328.png)

![(1S)-1-[(2S,4R)-4-fluoro-1-methyl-pyrrolidin-2-yl]ethanol](/img/structure/B14025343.png)
